molecular formula C23H21ClO6 B3541642 ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No. B3541642
M. Wt: 428.9 g/mol
InChI Key: IEHGBUXVRBNENJ-UHFFFAOYSA-N
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Description

Compounds with similar structures to the one you mentioned often belong to a class of organic compounds known as phenylbutylamines . These compounds contain a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a phenyl ring attached to a butylamine chain. The specific positions of the substituents on the phenyl ring and the length of the chain can vary .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific substituents and conditions. They may undergo reactions typical of amines, phenyl rings, or other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their specific structure. For example, they may vary in terms of solubility, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some phenylbutylamines have been found to have antiviral activity .

Safety and Hazards

The safety and hazards associated with such compounds can also vary widely depending on their specific structure. Some may be relatively safe, while others may be toxic or hazardous. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future directions for research on such compounds could include further exploration of their synthesis, properties, and potential applications. This could involve developing new synthetic methods, studying their reactions, investigating their biological activity, and more .

properties

IUPAC Name

ethyl 3-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO6/c1-3-28-22(26)11-10-19-14(2)18-9-8-17(12-21(18)30-23(19)27)29-13-20(25)15-4-6-16(24)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHGBUXVRBNENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 3
ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 4
ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 6
ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

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